Technical Guide: Physical Properties of 4-Methoxy-d3-toluene-2,3,5,6-d4
Technical Guide: Physical Properties of 4-Methoxy-d3-toluene-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the deuterated aromatic compound 4-Methoxy-d3-toluene-2,3,5,6-d4. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative mass spectrometry analyses, offering high precision and accuracy in complex matrices. This document summarizes its key physical data, outlines standard experimental protocols for property determination, and illustrates its primary application in a typical analytical workflow.
Chemical Identity and Structure
4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated analog of 4-methoxytoluene (p-methylanisole). The designation indicates that the three hydrogen atoms on the methoxy group are replaced by deuterium (-OCD₃), and four hydrogen atoms on the aromatic ring at positions 2, 3, 5, and 6 are also replaced by deuterium.
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IUPAC Name: 1,2,4,5-tetradeuterio-3-(trideuteriomethoxy)-6-methylbenzene
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Synonyms: 4-Methylanisole-d7, 1-Methoxy-4-methyl(2,3,5,6-d4)benzene-(methoxy-d3)[1][2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-Methoxy-d3-toluene-2,3,5,6-d4. The data is compiled from various chemical suppliers and computational databases.
| Property | Value | Source(s) |
| Molecular Formula | CD₃OC₆D₄CH₃ | |
| Molecular Weight | 129.21 g/mol | |
| Exact Mass | 129.117102160 Da | |
| Appearance | Flammable Liquid | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 174.0 ± 0.0 °C at 760 mmHg | |
| Flash Point | 53.3 ± 0.0 °C | |
| Refractive Index | 1.494 | |
| logP (Octanol/Water) | 2.59 | |
| Isotopic Enrichment | ≥ 99 atom % D | |
| Storage Conditions | Store at room temperature. | |
| Stability | Stable under recommended storage conditions. |
Experimental Protocols for Physical Property Determination
While the properties listed above are typically provided by the manufacturer, the following are generalized, standard laboratory protocols for the experimental determination of key physical properties for liquid organic compounds.
Determination of Boiling Point (Capillary Method)
The capillary method is a common microscale technique for determining the boiling point of a liquid.
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Preparation: Seal one end of a glass capillary tube by heating it in a flame. Place a small amount (a few milliliters) of the liquid sample, 4-Methoxy-d3-toluene-2,3,5,6-d4, into a small test tube or fusion tube.
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Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid. Attach the fusion tube to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.
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Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block). Heat the apparatus slowly and uniformly.
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Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.
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Measurement: Record the temperature (T₁) at which this rapid stream of bubbles begins. Then, remove the heat source and allow the apparatus to cool slowly. The bubbling will stop, and the liquid will begin to enter the capillary tube. Record the temperature (T₂) at the exact moment the liquid enters the capillary. This temperature, T₂, is the boiling point of the liquid.
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Safety: Always wear safety goggles and perform the procedure in a well-ventilated fume hood.
Determination of Density (Volumetric Method)
This method involves accurately measuring the mass of a known volume of the liquid.
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Preparation: Ensure a volumetric flask (e.g., 5 or 10 mL) is clean and completely dry.
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Mass Measurement (Empty): Accurately weigh the empty, dry volumetric flask with its stopper on an analytical balance. Record this mass as W₁.
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Volume Measurement: Carefully fill the flask with the liquid sample up to the calibration mark. Use a pipette for the final adjustment to ensure the bottom of the meniscus is precisely on the mark.
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Mass Measurement (Full): Reweigh the filled volumetric flask with its stopper, recording the mass as W₂.
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Calculation: The mass of the liquid is (W₂ - W₁). The volume is the calibrated volume of the flask (V). The density (ρ) is calculated using the formula: ρ = (W₂ - W₁) / V
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Temperature: Record the ambient temperature during the measurement, as density is temperature-dependent.
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer provides a rapid and precise measurement of the refractive index of a liquid.
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Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
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Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of 4-Methoxy-d3-toluene-2,3,5,6-d4 onto the surface of the lower prism.
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Measurement: Close the prisms firmly. Allow a moment for the sample to thermally equilibrate. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark boundary. If a colored band is visible, adjust the compensator dial to sharpen the boundary line to a single, sharp black-to-white transition.
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Reading: Align the boundary line precisely with the center of the crosshairs in the eyepiece. Read the refractive index value directly from the instrument's scale.
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Cleaning: After the measurement, thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol).
Application in Analytical Workflows
As a deuterated compound, 4-Methoxy-d3-toluene-2,3,5,6-d4 is an ideal internal standard for quantitative analysis using mass spectrometry (e.g., LC-MS or GC-MS). It is chemically almost identical to its non-deuterated counterpart (the analyte), ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard corrects for sample loss and matrix-induced ionization variability, significantly enhancing method precision and accuracy.
The following diagram illustrates a typical workflow for quantitative analysis using a deuterated internal standard.
